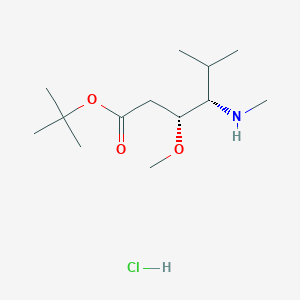
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
tert-Butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity, which can influence their applications and effectiveness in various research contexts .
Propiedades
Fórmula molecular |
C13H28ClNO3 |
|---|---|
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-methoxy-5-methyl-4-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-9(2)12(14-6)10(16-7)8-11(15)17-13(3,4)5;/h9-10,12,14H,8H2,1-7H3;1H/t10-,12+;/m1./s1 |
Clave InChI |
XMXUSQZHXIPSEX-IYJPBCIQSA-N |
SMILES isomérico |
CC(C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl |
SMILES canónico |
CC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


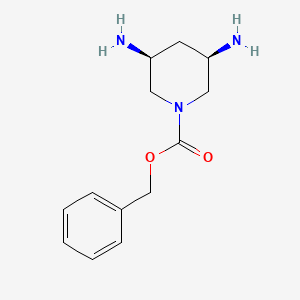
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)



![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)
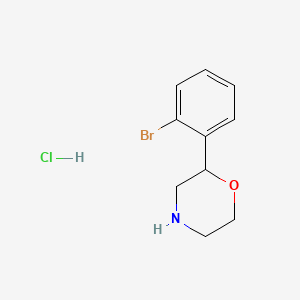
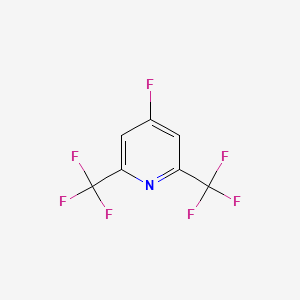
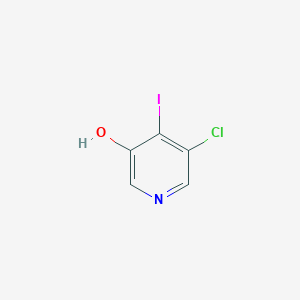
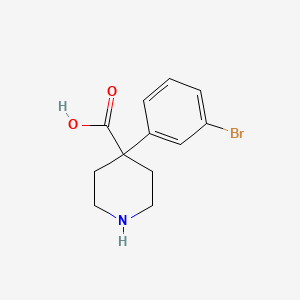

![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
